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molecular formula C10H11NO B1271505 (2-Isocyanatopropan-2-yl)benzene CAS No. 4747-74-4

(2-Isocyanatopropan-2-yl)benzene

Cat. No. B1271505
M. Wt: 161.2 g/mol
InChI Key: ZPSNFVVCGMSWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04379767

Procedure details

0.365 grams of dry hydrogen chloride (0.010 mole) was introduced into a solution of 0.43 grams of isocyanic acid (0.010 mole) in 3.44 grams of toluene at 0° under a nitrogen atmosphere. 1.18 gram of α-methylstyrene (0.010 mole) was added to the resultant carbamoyl chloride solution over a period of ten minutes while maintaining the temperature at 0° C. After fifteen minutes, cumyl chloride was present in 75% yield. 11.5 ml of 20.4% isocyanic acid in toluene (0.050 mole) was then added at 0° C. followed by addition of 0.50 ml of 1 M zinc chloride (0.00050 mole) in diisobutyl ketone over a period of 2 minutes at 0° C. After 5 minutes, cumyl isocyanate (b.p 50° C./1 mm was formed in 75% yield based α-methylstyrene.
Quantity
0.365 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
solvent
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.5 mL
Type
reactant
Reaction Step Four
Quantity
0.05 mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.5 mL
Type
catalyst
Reaction Step Five
Yield
75%

Identifiers

REACTION_CXSMILES
Cl.[NH:2]=[C:3]=[O:4].[CH3:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[CH2:7].C(Cl)(=O)N.C(Cl)(C1C=CC=CC=1)(C)C>C1(C)C=CC=CC=1.C(C(CC(C)C)=O)C(C)C.[Cl-].[Zn+2].[Cl-]>[C:6]([N:2]=[C:3]=[O:4])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[CH3:5] |f:7.8.9|

Inputs

Step One
Name
Quantity
0.365 g
Type
reactant
Smiles
Cl
Name
Quantity
0.43 g
Type
reactant
Smiles
N=C=O
Name
Quantity
3.44 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.18 g
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
11.5 mL
Type
reactant
Smiles
N=C=O
Name
Quantity
0.05 mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)C(=O)CC(C)C
Name
Quantity
0.5 mL
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After fifteen minutes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)(C1=CC=CC=C1)N=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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